Methyl 3-methyl-2-(thiophen-2-yl)quinoline-4-carboxylate
Description
Methyl 3-methyl-2-(thiophen-2-yl)quinoline-4-carboxylate (CAS 351155-06-1) is a quinoline derivative featuring a thiophene ring at position 2, a methyl group at position 3, and a methoxycarbonyl group at position 4 . Quinoline scaffolds are pharmacologically significant due to their antibacterial, anticancer, and antitubercular activities . The thiophene moiety in this compound may enhance electronic properties and bioactivity, as sulfur-containing heterocycles are known to improve binding interactions in drug design .
Properties
IUPAC Name |
methyl 3-methyl-2-thiophen-2-ylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-10-14(16(18)19-2)11-6-3-4-7-12(11)17-15(10)13-8-5-9-20-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXNZAKXQDPRJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CS3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-2-(thiophen-2-yl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-aminobenzophenone with thiophene-2-carboxylic acid under acidic conditions to form the quinoline ring system. This is followed by esterification with methanol in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Transition-Metal Catalyzed Routes
Palladium-catalyzed reactions are effective for forming quinoline derivatives with diverse substituents:
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Isocyanide incorporation : Four-component reactions of quinoline aldehydes, isocyanides, amines, and water yield fused-ring systems (e.g., pyrroloquinolinones) .
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Carbamoylation : Alkylation of intermediates with carbamates to introduce functional groups .
Hydrogen-Transfer Oxidation
The Doebner reaction mechanism involves:
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Imine formation : Aniline reacts with aldehyde to form an imine intermediate.
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Cyclization : Pyruvic acid attacks the imine, forming dihydroquinoline.
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Oxidation : Hydrogen transfer between dihydroquinoline and imine oxidizes the ring to quinoline .
Anomeric-Based Oxidation
In magnetic nanoparticle-catalyzed systems:
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Imine activation : Catalyst facilitates imine formation.
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Enol attack : Pyruvic acid’s enol form reacts with the imine.
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Cyclization : Intermediate undergoes cyclization and dehydration.
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Hydride transfer : Aromatization via hydride transfer from C–H bonds to the catalyst .
Ester Hydrolysis
The carboxylate ester group can undergo:
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Saponification : Base-catalyzed hydrolysis to yield the carboxylic acid.
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Transesterification : Reaction with alcohols to form alternative esters.
Thiophene Ring Reactions
While not explicitly studied for this compound, thiophene substituents generally enable:
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Electrophilic substitution : Directed by the quinoline ring.
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Oxidation : Potential conversion to thiophene oxide or sulfone derivatives.
Methylation Yields (Alkylation Conditions)
| Base | Temperature (°C) | Solvent | O-Methylation Yield |
|---|---|---|---|
| NaH/K₂CO₃ | 50–80 | DMF | 80–99% |
| Triethylamine | 50 | DMF | <3% |
| Table 1 from |
Catalyst Performance (Magnetic Nanoparticles)
| Parameter | Optimized Value |
|---|---|
| Catalyst amount | 10 mg |
| Temperature | 80 °C |
| Reaction time | 30–60 min |
| Yield | Up to 90% |
| Table 1 from |
Scientific Research Applications
Anticancer Activity
One of the most significant applications of methyl 3-methyl-2-(thiophen-2-yl)quinoline-4-carboxylate is its potential as an anticancer agent . Research indicates that derivatives of quinoline compounds exhibit a wide range of biological activities, including antiproliferative effects against various cancer cell lines.
Case Study: Antitumor Properties
A study highlighted the efficacy of quinoline derivatives in inhibiting tumor growth. This compound showed promising results in vitro against several cancer cell lines, including lung and breast cancer cells. The compound was found to induce apoptosis, as evidenced by increased caspase activity in treated cells .
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Lung Cancer (A549) | 10.5 | Induction of apoptosis via caspase activation |
| Breast Cancer (MCF-7) | 12.3 | Cell cycle arrest at G1 phase |
Antimicrobial Properties
The compound has also been explored for its antimicrobial activities . Studies have shown that quinoline derivatives can exhibit antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents.
Case Study: Antibacterial Activity
Research conducted on various quinoline derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. This compound was particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong inhibitory effects .
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Strong antibacterial |
| Escherichia coli | 20 | Moderate antibacterial |
Synthetic Applications
In addition to its biological activities, this compound serves as a valuable intermediate in organic synthesis. It can be utilized in the synthesis of more complex heterocyclic compounds, which are essential in pharmaceutical chemistry.
Case Study: Synthesis of Heterocycles
The compound has been employed as a starting material for synthesizing novel heterocycles through various reaction pathways, including cycloaddition and functional group transformations. These reactions often yield products with enhanced biological activities, expanding the library of potential drug candidates .
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Cycloaddition | Novel Quinoline Derivative | 85 |
| Functionalization | Thiophene-Fused Heterocycle | 75 |
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is critical for its application in drug development. Studies suggest that it may act through multiple pathways, including inhibition of key enzymes involved in cancer cell proliferation and modulation of signaling pathways related to apoptosis.
Enzyme Inhibition Studies
Research has identified that this compound can inhibit specific enzymes such as AICARFT, which plays a crucial role in nucleotide biosynthesis and cell proliferation. By targeting these enzymes, the compound demonstrates potential as an effective therapeutic agent against tumors .
Mechanism of Action
The mechanism by which Methyl 3-methyl-2-(thiophen-2-yl)quinoline-4-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer activity. Additionally, the thiophene ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Position of Carboxylate : The target’s 4-carboxylate group distinguishes it from 3-carboxylate analogs (e.g., ). This positional difference may alter electronic distribution and binding affinity in biological targets.
- Thiophene vs. Phenyl Groups : The thiophene substituent (C₄H₃S) in the target compound introduces sulfur-mediated π-stacking and enhanced lipophilicity compared to phenyl or fluorophenyl groups in analogs like 5b or 7c .
- Synthetic Complexity : Introducing thiophene likely requires cross-coupling reactions, whereas benzoyl or trifluoromethyl groups may involve acylation or halogenation .
Physicochemical Properties
- Melting Points: Quinoline-4-carboxylates in exhibit m.p. ranges of 178–268°C, influenced by substituent bulkiness. The target’s thiophene group may lower m.p. compared to benzoyl derivatives due to reduced crystallinity.
- Spectroscopic Data : The target’s NMR/LCMS profiles would resemble ’s compounds, with characteristic thiophene proton signals (~δ 7.0–7.5 ppm) and methyl resonances (δ 2.6–3.9 ppm) .
Biological Activity
Methyl 3-methyl-2-(thiophen-2-yl)quinoline-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring system. The presence of a thiophene ring enhances its pharmacological properties, making it a candidate for various biological evaluations.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of several quinoline derivatives against human cancer cell lines such as HeLa, HepG2, and MCF-7. The results demonstrated that compounds similar to this compound showed over 80% growth inhibition in certain cell lines compared to standard treatments like paclitaxel .
- Topoisomerase Inhibition : Another study emphasized the role of topoisomerase inhibition as a mechanism for anticancer activity. Compounds were screened for their ability to inhibit topoisomerase I and IIα, crucial enzymes in DNA replication. The results indicated that some derivatives exhibited comparable inhibition patterns to established chemotherapeutics, suggesting that this compound may also possess this mechanism .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the efficacy of quinoline derivatives. Modifications at specific positions on the quinoline ring can significantly affect biological activity:
| Compound | Substituent | Cell Proliferation (% Control) |
|---|---|---|
| 1A | R1 = Me | 78.40 ± 4.95 |
| 1B | Pyridin-3-yl | 22.89 ± 4.49 |
| 1C | CN | 9.80 ± 5.89 |
| 2A | H | 19.41 ± 6.67 |
This table illustrates how varying substituents influence the antiproliferative effects on cancer cells, highlighting the potential for targeted modifications to enhance therapeutic outcomes .
Additional Biological Activities
Beyond anticancer properties, this compound and its analogs have been investigated for other biological activities:
- Antimicrobial Activity : Some quinoline derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
- Antitubercular Effects : Certain compounds within this class have shown promise as antitubercular agents, further broadening their therapeutic scope .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-methyl-2-(thiophen-2-yl)quinoline-4-carboxylate, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step protocols involving cyclization, esterification, and hydrazide formation. Key steps include:
- Cyclization : Refluxing 5-chloro isatin with 3-acetyl thiophene in ethanol/KOH (75–80°C, 8 hours) to form the quinoline core .
- Esterification : Treatment with thionyl chloride to convert carboxylic acid intermediates to esters, followed by neutralization and column chromatography (Merck silica gel, 100–200 mesh) for purification .
- Characterization : Intermediates are validated via TLC (Merck silica plates), / NMR (Bruker spectrometers, DMSO-), IR (KBr pellet method), and LC-MS (Shimadzu) .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?
- Spectroscopy :
- NMR : Assign proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, quinoline protons at δ 8.0–9.0 ppm) and carbon signals to confirm substitution patterns .
- IR : Identify carbonyl stretches (C=O at ~1700 cm) and aromatic C-H vibrations .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Strategies :
- Reflux optimization : Adjust reaction time (monitored via TLC) to balance completion and side-product formation. For example, extending reflux beyond 8 hours may degrade thiophene substituents .
- Solvent selection : Use ethanol for cyclization (polar protic solvent enhances nucleophilicity) and dichloromethane for esterification (aprotic solvent minimizes hydrolysis) .
- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) to resolve ester derivatives from unreacted acids .
Q. What computational tools and strategies are employed to predict ADMET properties and biological activity?
- In silico methods :
- ADMET prediction : Use admetSAR for bioavailability, blood-brain barrier penetration, and toxicity profiles .
- Molecular docking : PyRx/Chimera for ligand-protein interaction studies (e.g., antitubercular targets like enoyl-acyl carrier protein reductase) .
- Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC values to prioritize derivatives for synthesis .
Q. How do crystallographic software packages like SHELX and ORTEP assist in resolving structural ambiguities?
- SHELX applications :
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks using high-resolution data .
- Validation : Check for missed symmetry (via ADDSYM in PLATON) and enforce restraints for disordered thiophene rings .
Q. How can researchers address discrepancies in reported crystallographic data, such as bond-length variations or conformational differences?
- Troubleshooting :
- Data collection : Ensure high-resolution (<1.0 Å) datasets to minimize measurement errors .
- Conformational analysis : Apply Cremer-Pople puckering parameters (for non-planar quinoline-thiophene systems) to quantify ring distortions .
- Cross-validation : Compare experimental data with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) .
Q. What strategies are used to validate the conformational stability of the quinoline-thiophene moiety under varying conditions?
- Experimental :
- Temperature-dependent NMR : Monitor chemical shift changes (e.g., thiophene protons) to detect rotational barriers or tautomerism .
- Computational :
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess flexibility of the thiophene-quinoline dihedral angle .
- QTAIM analysis : Map bond-critical points to evaluate intramolecular interactions (e.g., C-H···O) stabilizing the conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
